molecular formula C22H24N4O2 B11461673 2-hydroxy-1,6-bis(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

2-hydroxy-1,6-bis(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B11461673
M. Wt: 376.5 g/mol
InChI Key: LBXGGESUCJTJKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-1,6-bis(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a pyrimidine ring with phenylethyl groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-1,6-bis(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-1,6-bis(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

2-hydroxy-1,6-bis(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It has potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in cancer treatment.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-hydroxy-1,6-bis(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Properties

Molecular Formula

C22H24N4O2

Molecular Weight

376.5 g/mol

IUPAC Name

1,6-bis(2-phenylethyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H24N4O2/c27-21-19-15-25(13-11-17-7-3-1-4-8-17)16-23-20(19)26(22(28)24-21)14-12-18-9-5-2-6-10-18/h1-10,23H,11-16H2,(H,24,27,28)

InChI Key

LBXGGESUCJTJKG-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(NCN1CCC3=CC=CC=C3)N(C(=O)NC2=O)CCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.